molecular formula C19H19N7O4S3 B406878 4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE

4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B406878
M. Wt: 505.6g/mol
InChI Key: INMRMZCFGLVDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and a benzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H19N7O4S3

Molecular Weight

505.6g/mol

IUPAC Name

4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N7O4S3/c1-10-16(32-17(20)21-10)13-9-31-19(23-13)22-11-4-6-12(7-5-11)33(27,28)26-14-8-15(29-2)25-18(24-14)30-3/h4-9H,1-3H3,(H2,20,21)(H,22,23)(H,24,25,26)

InChI Key

INMRMZCFGLVDJX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC

Origin of Product

United States

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